An In-Depth Technical Guide to 2,2-Difluoropropane-1,3-diamine Dihydrochloride: A Key Building Block for Modern Drug Discovery
An In-Depth Technical Guide to 2,2-Difluoropropane-1,3-diamine Dihydrochloride: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the various fluorinated motifs, the geminal difluoro group (CF2) has emerged as a particularly valuable bioisostere for carbonyl groups and other functionalities, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. This guide provides a comprehensive technical overview of 2,2-difluoropropane-1,3-diamine dihydrochloride, a versatile building block that embodies the potential of gem-difluoro scaffolds in the synthesis of novel therapeutics.
Core Compound Identification and Properties
IUPAC Name: 2,2-difluoropropane-1,3-diamine;dihydrochloride[2]
Molecular Formula: C₃H₁₀Cl₂F₂N₂[2]
Molecular Weight: 183.03 g/mol [2]
Chemical Structure:
Caption: 2D structure of 2,2-Difluoropropane-1,3-diamine dihydrochloride.
| Property | Value | Source |
| CAS Number | 133186-53-5 | [2][3] |
| Molecular Formula | C₃H₁₀Cl₂F₂N₂ | [2] |
| Molecular Weight | 183.03 g/mol | [2] |
| IUPAC Name | 2,2-difluoropropane-1,3-diamine;dihydrochloride | [2] |
| Parent Compound CAS | 159029-29-5 (free base) | [4] |
| Physical Form | Solid (predicted) | |
| Solubility | Soluble in water (predicted due to salt form) | |
| Hygroscopicity | Expected to be hygroscopic |
Synthesis and Manufacturing
Caption: Proposed synthetic workflow for 2,2-difluoropropane-1,3-diamine dihydrochloride.
Step 1: Synthesis of 2,2-Difluoropropane-1,3-diol
The initial step involves the reduction of the diester, diethyl 2,2-difluoromalonate, to the corresponding diol. Lithium aluminum hydride (LiAlH₄) is a suitable and powerful reducing agent for this transformation.
Protocol:
-
A solution of diethyl 2,2-difluoromalonate in an anhydrous ether solvent, such as tetrahydrofuran (THF), is cooled in an ice bath.
-
A solution of lithium aluminum hydride in THF is added dropwise to the cooled ester solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., NaOH solution).
-
The resulting salts are filtered off, and the organic filtrate is dried and concentrated under reduced pressure to yield 2,2-difluoropropane-1,3-diol.[5]
Step 2: Conversion of Diol to Diamine via Gabriel Synthesis
The conversion of the diol to the diamine can be efficiently achieved using a two-step sequence involving the Mitsunobu reaction followed by hydrazinolysis, a variation of the Gabriel synthesis.[6][7]
Sub-step 2a: Mitsunobu Reaction with Phthalimide
The Mitsunobu reaction allows for the conversion of the primary alcohols of the diol to a protected amine form using phthalimide as the nitrogen source.[8][9]
Protocol:
-
2,2-Difluoropropane-1,3-diol and triphenylphosphine (PPh₃) are dissolved in an anhydrous aprotic solvent like THF.
-
Phthalimide is added to the solution.
-
The mixture is cooled to 0 °C, and a solution of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in THF is added dropwise.
-
The reaction is stirred at room temperature until completion.
-
The solvent is removed in vacuo, and the crude product, 2,2-difluoro-1,3-bis(phthalimido)propane, is purified by chromatography to remove triphenylphosphine oxide and other byproducts.
Sub-step 2b: Deprotection with Hydrazine
The phthalimide protecting groups are removed using hydrazine to liberate the free diamine.[6]
Protocol:
-
The purified 2,2-difluoro-1,3-bis(phthalimido)propane is dissolved in an alcohol, such as ethanol or methanol.
-
Hydrazine hydrate is added to the solution, and the mixture is refluxed.
-
The reaction progress is monitored until the starting material is consumed.
-
Upon cooling, the phthalhydrazide byproduct precipitates and can be removed by filtration.
-
The filtrate, containing the free 2,2-difluoropropane-1,3-diamine, is concentrated.
Step 3: Formation of the Dihydrochloride Salt
The final step is the formation of the stable dihydrochloride salt.
Protocol:
-
The crude 2,2-difluoropropane-1,3-diamine is dissolved in a suitable solvent, such as isopropanol or diethyl ether.
-
A solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) is added dropwise with stirring.
-
The precipitated 2,2-difluoropropane-1,3-diamine dihydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.
Applications in Drug Discovery and Development
As a bifunctional building block, 2,2-difluoropropane-1,3-diamine dihydrochloride offers medicinal chemists a versatile scaffold for introducing the gem-difluoro motif into a wide array of molecular architectures. The diamine functionality allows for the construction of various heterocyclic systems or for linkage to other molecular fragments.
The incorporation of the 2,2-difluoropropane-1,3-diamine core can impart several beneficial properties to a drug candidate:
-
Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism, which can increase the half-life of a drug.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the basicity (pKa) of the amine groups, which can affect the drug's solubility, membrane permeability, and binding to its target.
-
Conformational Control: The gem-difluoro group can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation.
-
Improved Lipophilicity: Fluorination can enhance a molecule's lipophilicity, which may improve its ability to cross cell membranes.
This building block is particularly well-suited for the synthesis of:
-
Enzyme Inhibitors: The diamine can be elaborated to mimic the transition state of an enzymatic reaction.
-
Receptor Ligands: The scaffold can be decorated with various substituents to optimize interactions with receptor binding pockets.
-
Novel Heterocycles: The diamine can serve as a precursor for the synthesis of fluorinated nitrogen-containing heterocycles.[10][11]
Experimental Protocols and Handling
Quality Control
As a critical pharmaceutical intermediate, stringent quality control is essential to ensure the identity, purity, and consistency of 2,2-difluoropropane-1,3-diamine dihydrochloride.
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR | Structural confirmation and identification of organic impurities. |
| ¹⁹F NMR | Confirmation of the gem-difluoro group and detection of fluorinated impurities. |
| FTIR Spectroscopy | Identification of functional groups (N-H, C-F, C-H). |
| Mass Spectrometry | Determination of molecular weight and elemental composition. |
| HPLC/UPLC | Purity assessment and quantification of impurities. |
| Elemental Analysis | Confirmation of the elemental composition (C, H, N, Cl, F). |
| Karl Fischer Titration | Quantification of water content, especially important due to its hygroscopic nature. |
Expected Analytical Data
While experimental spectra for this specific compound are not widely published, the following characteristics can be anticipated based on its structure and data from analogous compounds:
-
¹H NMR: The spectrum would be expected to show a triplet for the methylene protons (CH₂) adjacent to the ammonium groups, coupled to the fluorine atoms. The ammonium protons (NH₃⁺) would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: Three distinct carbon signals would be expected: one for the two equivalent methylene carbons, which would show coupling to fluorine, and one for the quaternary carbon bearing the two fluorine atoms, which would exhibit a characteristic triplet due to C-F coupling.
-
¹⁹F NMR: A single resonance would be anticipated for the two equivalent fluorine atoms.
-
FTIR: The spectrum of the dihydrochloride salt would display characteristic broad absorption bands for the N-H stretching of the ammonium groups (NH₃⁺) in the range of 3200-2500 cm⁻¹.[12][13] Bending vibrations for the NH₃⁺ groups would be expected around 1625-1500 cm⁻¹.[12] The C-F stretching vibrations would likely appear in the region of 1100-1000 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show the molecular ion of the free base (C₃H₈F₂N₂) upon ionization.
Handling and Storage
Amine hydrochlorides, particularly diamine dihydrochlorides, are often hygroscopic, meaning they readily absorb moisture from the atmosphere.
Recommendations:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Handle in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture, especially when weighing or transferring the material.[3]
-
Use of a desiccator for short-term storage of opened containers is advisable.
Conclusion
2,2-Difluoropropane-1,3-diamine dihydrochloride represents a valuable and versatile building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients. Its gem-difluoro motif offers a strategic advantage in modulating key drug-like properties, including metabolic stability and target engagement. While the synthesis requires a multi-step approach, the individual transformations are based on well-established and reliable methodologies. With appropriate handling and stringent quality control, this compound can serve as a powerful tool in the arsenal of medicinal chemists, enabling the exploration of novel chemical space and the development of next-generation therapeutics.
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